molecular formula C16H16N2O2S B2904516 (E)-3-phenyl-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 2035036-96-3

(E)-3-phenyl-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B2904516
CAS No.: 2035036-96-3
M. Wt: 300.38
InChI Key: ONAXDTCPFXMGSE-VOTSOKGWSA-N
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Description

(E)-3-phenyl-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one is an organic compound that features a thiazole ring, a pyrrolidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-phenyl-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the thiazole intermediate.

    Formation of the (E)-3-phenylprop-2-en-1-one Moiety: This can be achieved through a Claisen-Schmidt condensation reaction between benzaldehyde and acetone, followed by further functionalization to introduce the thiazole and pyrrolidine rings.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Hantzsch thiazole synthesis and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-phenyl-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

(E)-3-phenyl-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-phenyl-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The exact pathways would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-phenyl-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one is unique due to the combination of the thiazole and pyrrolidine rings with a phenyl group, which may confer distinct biological properties and reactivity compared to other thiazole or pyrrolidine derivatives.

Properties

IUPAC Name

(E)-3-phenyl-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c19-15(7-6-13-4-2-1-3-5-13)18-10-8-14(12-18)20-16-17-9-11-21-16/h1-7,9,11,14H,8,10,12H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAXDTCPFXMGSE-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CS2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1OC2=NC=CS2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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